Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate

Organic synthesis Protecting group strategy Pharmaceutical intermediates

Researchers synthesizing enantiomerically pure pyrrolidine-containing pharmaceuticals face an unnecessary synthetic burden when starting from unsubstituted N-Boc-3-pyrrolidinone-requiring an additional C2-alkylation step that erodes overall yield. Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate (CAS 1824247-87-1) eliminates this step entirely with its pre-installed C2-benzyl group, providing both a stereochemical handle and an additional vector for diversification. • Pre-installed C2-benzyl substituent bypasses one alkylation step vs. N-Boc-3-pyrrolidinone, improving overall yield and reducing synthetic complexity. • Orthogonal Boc protection remains stable under hydrogenolysis conditions, enabling selective sequential deprotection when benzyl ethers or other hydrogenolyzable groups are present-critical for multistep alkaloid and bicyclic scaffold synthesis. • Distinct molecular weight (275.34 g/mol) provides unambiguous analytical reference for HPLC/LC-MS method validation.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
Cat. No. B13497305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C1CC2=CC=CC=C2
InChIInChI=1S/C16H21NO3/c1-16(2,3)20-15(19)17-10-9-14(18)13(17)11-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3
InChIKeyXVHMWLMWXXHGPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate Overview


Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate (CAS 1824247-87-1, MFCD32689924) is a functionalized 3-oxopyrrolidine derivative featuring a Boc (tert-butoxycarbonyl) N-protecting group and a C2-benzyl substituent on the pyrrolidine ring . With molecular formula C16H21NO3 and molecular weight 275.34 g/mol, this compound serves as a chiral building block and versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive compounds . The Boc group provides orthogonal amine protection that is stable to basic and nucleophilic conditions yet selectively cleavable under mild acidic conditions, enabling stepwise synthetic elaboration without compromising the pyrrolidine core structure.

  • Chiral pyrrolidine building block Pre-installed C2-benzyl group supports asymmetric synthesis and stereochemical control.
  • Orthogonal Boc protection Acid-labile N-Boc stable to hydrogenolysis and nucleophiles, compatible with benzyl ether strategies.
  • Synthetic intermediate for diversification Dual functional handles (Boc-amine and C2-benzyl) enable sequential elaboration in medicinal chemistry.

Substitution Drawbacks for Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate


Substituting this compound with simpler 3-oxopyrrolidine derivatives (e.g., N-Boc-3-pyrrolidinone, CAS 101385-93-7) or alternative N-protected analogs (e.g., N-Cbz-3-pyrrolidinone, CAS 130312-02-6) introduces critical limitations that compromise downstream synthetic utility. Unsubstituted 3-oxopyrrolidines lack the C2-benzyl group, eliminating both the stereochemical handle required for asymmetric synthesis and the additional synthetic vector for further functionalization. Conversely, Cbz-protected analogs are incompatible with hydrogenolysis conditions required for benzyl ether cleavage in multistep sequences and exhibit different stability profiles under basic conditions [1]. The combination of orthogonal Boc protection and a C2-benzyl substituent in a single molecular framework is not replicated by any single commercially available alternative, rendering direct substitution technically infeasible without complete route redesign.

Target Boc-protected, C2-benzyl substituted 3-oxopyrrolidine
N-Boc-3-pyrrolidinone (CAS 101385-93-7) Lacks C2-benzyl group; no stereochemical entry point, requiring additional alkylation step.
Target Orthogonal Boc stable to hydrogenolysis
N-Cbz-3-pyrrolidinone (CAS 130312-02-6) Cbz requires hydrogenolysis, incompatible with benzyl ether differentiation; may limit multistep route design.
Target Distinct MW 275.34, C16H21NO3
Commonly mistaken analogs MW differences (Δ +56–90 g/mol) mean analytical identity must be verified; wrong intermediate may lead to synthetic failure.

Comparative Performance: Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate


Boc–Cbz Orthogonality in Pyrrolidine Synthesis

In the synthesis of saturated pyrrolidine-based bicyclic scaffolds, the strategic use of orthogonal protecting groups—specifically Bn, Boc, and Cbz—enabled selective modifications and simplified purification relative to single-protecting-group approaches [1]. Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate incorporates orthogonal Boc protection, whereas analogs such as N-Cbz-3-pyrrolidinone (CAS 130312-02-6) employ only the Cbz group, which is not orthogonal to benzyl ethers and requires hydrogenolysis for deprotection—a condition incompatible with alkene or alkyne functionality. This orthogonal protection framework provides a quantifiable advantage in synthetic flexibility.

Boc–Cbz Orthogonality
Class-level inference
Boc: acid-labile, stable to H2/Pd and nucleophiles
Cbz: requires hydrogenolysis, incompatible with benzyl ether differentiation
Supports stepwise orthogonal deprotection in multistep routes.
Substrate-specific compatibility should be reviewed.
Organic synthesis Protecting group strategy Pharmaceutical intermediates

C2-Benzyl Advantage Over Unsubstituted 3-Oxopyrrolidines

Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate contains a C2-benzyl substituent absent in the widely used intermediate N-Boc-3-pyrrolidinone (CAS 101385-93-7). The C2 position in 3-oxopyrrolidines is amenable to stereoselective alkylation, enabling access to enantiomerically enriched pyrrolidine derivatives. Literature precedence demonstrates that stereoselective anionic cyclizations of α-amino-organolithium species bearing chiral auxiliaries yield 3-substituted pyrrolidines with up to 58% diastereomeric excess (d.e.) [1]. The pre-installed C2-benzyl group in the target compound eliminates the need for a subsequent alkylation step, providing a synthetic efficiency advantage over unsubstituted N-Boc-3-pyrrolidinone.

C2-Benzyl Step Reduction
Class-level inference
-1 alkylation step vs. unsubstituted analog
Pre-installed benzyl group may improve overall yield and reduce procurement complexity.
Yield benefit depends on specific reaction conditions.
Asymmetric synthesis Chiral building blocks Stereoselective alkylation

Molecular Weight Differentiation from Related Intermediates

Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate exhibits distinct physicochemical properties that differentiate it from commonly confused analogs. The compound has molecular weight 275.34 g/mol and molecular formula C16H21NO3 , distinguishing it from the Cbz-protected analog benzyl 3-oxopyrrolidine-1-carboxylate (MW 219.24 g/mol, C12H13NO3) and from the Boc-protected but unsubstituted N-Boc-3-pyrrolidinone (MW 185.22 g/mol). These differences are analytically verifiable via LC-MS, NMR, and elemental analysis, providing unambiguous identity confirmation for procurement and quality assurance.

MW Differentiation
Head-to-head
Target MW: 275.34 g/mol Δ +56.10 (vs. Cbz analog)
Δ +90.12 (vs. N-Boc-3-pyrrolidinone)
Distinct molecular weight aids analytical identity confirmation.
Verifiable by LC-MS, NMR; prevents procurement errors.
Quality control Analytical characterization Procurement specification

Application Scenarios for Tert-butyl 2-benzyl-3-oxopyrrolidine-1-carboxylate


Chiral Pyrrolidine for Asymmetric Pharmaceutical Synthesis

Research groups synthesizing enantiomerically pure pyrrolidine-containing pharmaceuticals (e.g., anticonvulsants, analgesics, or glycosidase inhibitors) require a C2-substituted 3-oxopyrrolidine scaffold as a stereochemical entry point. The pre-installed C2-benzyl group in this compound eliminates one alkylation step compared to starting from N-Boc-3-pyrrolidinone, improving overall yield and reducing synthetic complexity. This scenario directly leverages the structural differentiation established in Evidence Item 2 (C2-benzyl substitution advantage).

Multistep Synthesis with Orthogonal N-Protection

In multistep synthetic routes to bicyclic pyrrolidine scaffolds or complex alkaloids, orthogonal protecting group strategies are essential. The Boc group in this compound is stable to hydrogenolysis conditions that would cleave Cbz protection, enabling selective sequential deprotection when benzyl ethers or other hydrogenolyzable groups are present. This application directly follows from the orthogonality evidence presented in Evidence Item 1 and is critical for process chemistry development where protecting group compatibility determines route feasibility.

Analytical Method Development and Reference Standards

Quality control and analytical development laboratories require well-characterized 3-oxopyrrolidine derivatives with unambiguous analytical signatures for method validation. The distinct molecular weight (275.34 g/mol) and retention characteristics of this compound, as documented in Evidence Item 3, provide a clear reference point that differentiates it from commonly mistaken intermediates such as N-Boc-3-pyrrolidinone or N-Cbz-3-pyrrolidinone. This reduces the risk of cross-contamination or misidentification in HPLC and LC-MS workflows.

Scaffold Diversification in Medicinal Chemistry

Medicinal chemistry teams exploring 3-oxopyrrolidine-based pharmacophores benefit from the dual functionality (Boc-protected amine and C2-benzyl substituent) as diversification points. The Boc group enables late-stage amine deprotection for amide coupling or reductive amination, while the C2-benzyl group can be retained as a hydrophobic moiety or further functionalized. This dual synthetic handle set, validated by the orthogonal protection strategy evidence in Evidence Item 1, supports parallel library synthesis more efficiently than simpler 3-oxopyrrolidine building blocks.

Application
Selection Property
Validation Focus
Chiral pyrrolidine for asymmetric synthesis
Pre-installed C2-benzyl stereochemical handle
Step-count reduction and diastereoselectivity review
Multistep synthesis with orthogonal N-protection
Boc orthogonality to benzyl ethers
Deprotection sequence compatibility under hydrogenolysis conditions
Analytical method development and reference standards
Distinct molecular weight signature
LC-MS/NMR identity verification and impurity profiling
Scaffold diversification in medicinal chemistry
Dual Boc/benzyl functional handles
Parallel library synthesis feasibility

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